Dinocap's Impact on Mitochondrial Respiration: A Technical Guide
Dinocap's Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinocap, a dinitrophenol-based fungicide, exerts its biological activity primarily through the disruption of mitochondrial respiration. This technical guide provides an in-depth analysis of the core mechanism of action of dinocap on mitochondria. By acting as a protonophore, dinocap uncouples oxidative phosphorylation from the electron transport chain, leading to a dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and an increase in oxygen consumption. This guide details the signaling pathways affected by dinocap, presents quantitative data from related compounds to illustrate the expected dose-dependent effects, and provides comprehensive experimental protocols for assessing its mitochondrial toxicity. The included visualizations and structured data aim to facilitate a deeper understanding for researchers and professionals in drug development and toxicology.
Introduction
Dinocap is a fungicide and acaricide belonging to the dinitrophenol class of chemicals.[1] While its use has been restricted in many regions due to toxicological concerns, understanding its mechanism of action remains crucial for assessing the risks of related compounds and for the development of novel agents that may target mitochondrial function. The primary target of dinocap is the mitochondrion, the central organelle for cellular energy production.[2] This document serves as a technical resource, elucidating the intricate ways in which dinocap interferes with the vital process of mitochondrial respiration.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The central mechanism of dinocap's toxicity is the uncoupling of oxidative phosphorylation .[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). This PMF consists of two components: a proton gradient (ΔpH) and a mitochondrial membrane potential (ΔΨm). The energy stored in this gradient is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate (Pi).
Dinocap, being a lipophilic weak acid, acts as a protonophore . It diffuses across the inner mitochondrial membrane in its protonated state, releases a proton into the mitochondrial matrix, and then diffuses back to the intermembrane space in its anionic form to pick up another proton. This process effectively creates a "short-circuit" for protons, dissipating the proton gradient without the involvement of ATP synthase.[3]
The consequences of this uncoupling are multifaceted:
-
Increased Oxygen Consumption: With the proton gradient constantly being dissipated, the electron transport chain works at an accelerated rate to try and re-establish it, leading to a significant increase in oxygen consumption.
-
Inhibition of ATP Synthesis: As the proton motive force is diminished, the primary driver for ATP synthase is lost, resulting in a sharp decline in cellular ATP levels.
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Dissipation of Mitochondrial Membrane Potential: The influx of protons into the matrix neutralizes the charge separation across the inner mitochondrial membrane, leading to its depolarization.
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Increased Heat Production: The energy that would normally be captured in the high-energy phosphate bonds of ATP is instead released as heat, a phenomenon known as thermogenesis.[1]
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Generation of Reactive Oxygen Species (ROS): The hyperactive electron transport chain can lead to increased electron leakage, particularly from Complex I and Complex III, resulting in the formation of superoxide anions and other reactive oxygen species.
The following diagram illustrates the uncoupling mechanism of dinocap:
Caption: Dinocap acts as a protonophore, shuttling protons across the inner mitochondrial membrane.
Quantitative Effects on Mitochondrial Respiration
While specific quantitative data for dinocap is limited in publicly available literature, the effects of the closely related and well-studied uncoupler, 2,4-dinitrophenol (DNP), can provide valuable comparative insights. The following tables summarize expected dose-dependent effects based on DNP studies.
Table 1: Effect on Oxygen Consumption Rate (OCR)
| Compound | Concentration | Effect on OCR | Reference |
| 2,4-Dinitrophenol (DNP) | 50 µM | Peak increase in ΔOCR | [4][5] |
Table 2: Effect on ATP Production
| Compound | EC50 for ATP Production Inhibition | Reference |
| 2,4-Dinitrophenol (DNP) | 389 µM - 677 µM | [6] |
Experimental Protocols
To assess the impact of dinocap on mitochondrial respiration, a series of in vitro assays can be employed. The following sections detail the methodologies for key experiments.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.
Objective: To determine the effect of dinocap on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
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Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)
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Dinocap stock solution
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Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler, as a positive control)
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Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest (e.g., HepG2, primary hepatocytes)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[7][8]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[7]
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[7]
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Compound Loading: Load the injector ports of the sensor cartridge with dinocap, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.
-
Seahorse XF Analyzer Run: Calibrate the instrument and then replace the calibrant plate with the cell plate to start the assay. A typical injection sequence would be:
-
Baseline measurement
-
Injection of dinocap or vehicle control
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Injection of oligomycin
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Injection of FCCP
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Injection of rotenone/antimycin A
-
-
Data Analysis: Analyze the OCR data to determine the effects of dinocap on the key parameters of mitochondrial respiration.
The following diagram outlines the workflow for a Seahorse XF Mito Stress Test:
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is commonly used to measure changes in mitochondrial membrane potential.
Objective: To quantify the depolarization of the mitochondrial membrane induced by dinocap.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Assay buffer (e.g., PBS)
-
Dinocap stock solution
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
Cells of interest cultured on a black, clear-bottom 96-well plate or other suitable format
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of dinocap for a specified time. Include a positive control (FCCP or CCCP) and a vehicle control.[9]
-
JC-1 Staining: Prepare a JC-1 staining solution in pre-warmed culture medium (typically 1-10 µM). Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[9]
-
Washing: Gently wash the cells with pre-warmed assay buffer to remove excess dye.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, Ex/Em ~535/590 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm).
-
Fluorescence Microscope: Capture images using appropriate filter sets for red and green fluorescence.
-
Flow Cytometer: Analyze the cell population for shifts in red and green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Reactive Oxygen Species (ROS)
The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a common probe for detecting intracellular ROS.
Objective: To measure the increase in ROS production following exposure to dinocap.
Materials:
-
H2DCFDA (or DCFDA)
-
Cell culture medium (phenol red-free)
-
Assay buffer (e.g., PBS)
-
Dinocap stock solution
-
Positive control for ROS induction (e.g., pyocyanin or H2O2)
-
Fluorescence microplate reader or fluorescence microscope
-
Cells of interest cultured in a dark, clear-bottom 96-well plate
Procedure:
-
Cell Culture: Seed cells in a dark, clear-bottom 96-well plate and allow them to attach overnight.[10][11]
-
H2DCFDA Loading: Prepare a working solution of H2DCFDA (typically 20 µM) in pre-warmed assay buffer. Remove the culture medium and incubate the cells with the H2DCFDA solution for 30-45 minutes at 37°C in the dark.[10][11]
-
Treatment: Remove the H2DCFDA solution and add the assay buffer containing different concentrations of dinocap. Include a positive control and a vehicle control.[10]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 1-2 hours).[10]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[11]
-
Data Analysis: Compare the fluorescence intensity of dinocap-treated cells to the vehicle control to determine the fold-increase in ROS production.
Signaling Pathways and Logical Relationships
The primary action of dinocap initiates a cascade of events within the mitochondria and the cell. The following diagram illustrates the logical relationships between dinocap exposure and its downstream cellular consequences.
Caption: Logical flow of events following dinocap-induced mitochondrial uncoupling.
Conclusion
Dinocap's mechanism of action is centered on its ability to act as a protonophoric uncoupler of mitochondrial oxidative phosphorylation. This leads to a cascade of detrimental effects, including the dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, increased oxygen consumption, and the generation of reactive oxygen species. While specific quantitative data for dinocap remains an area for further investigation, the well-characterized effects of related dinitrophenols provide a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for the comprehensive assessment of dinocap's and other potential mitochondrial toxicants' impact on cellular bioenergetics. A thorough understanding of these mechanisms is paramount for toxicological risk assessment and for the rational design of therapeutic agents that modulate mitochondrial function.
References
- 1. Dinocap | C18H28N2O6 | CID 156614068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes [mdpi.com]
- 4. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 7. tabaslab.com [tabaslab.com]
- 8. biotech.cornell.edu [biotech.cornell.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. abcam.cn [abcam.cn]
